molecular formula C14H10N2 B2474319 2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile CAS No. 4949-02-4

2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile

Cat. No.: B2474319
CAS No.: 4949-02-4
M. Wt: 206.248
InChI Key: RZWVWBONNSEWDU-UHFFFAOYSA-N
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Description

2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile is an organic compound with the molecular formula C14H10N2 It is a derivative of naphthalene, characterized by the presence of a cyanomethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile typically involves the cyanomethylation of naphthalene derivatives. One common method is the reaction of 2-naphthylacetonitrile with formaldehyde and hydrogen cyanide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as iron(II) chloride can be used to facilitate the cyanomethylation reaction, and the process is often carried out under controlled temperature and pressure conditions to optimize the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile involves its interaction with molecular targets through its nitrile and naphthalene moieties. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, while the naphthalene ring can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylacetonitrile: Similar in structure but lacks the cyanomethyl group.

    1-Naphthylacetonitrile: An isomer with the nitrile group attached to a different position on the naphthalene ring.

    2-(Cyanomethyl)benzonitrile: A benzene derivative with a similar cyanomethyl group.

Uniqueness

2-[6-(Cyanomethyl)naphthalen-2-yl]acetonitrile is unique due to the specific positioning of the cyanomethyl group on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in organic synthesis and materials science compared to its similar compounds .

Properties

IUPAC Name

2-[6-(cyanomethyl)naphthalen-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c15-7-5-11-1-3-13-10-12(6-8-16)2-4-14(13)9-11/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWVWBONNSEWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC#N)C=C1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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